molecular formula C16H11BrFN3 B6347731 4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine CAS No. 1354926-75-2

4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine

Cat. No.: B6347731
CAS No.: 1354926-75-2
M. Wt: 344.18 g/mol
InChI Key: BNOQMYCHRUOSFY-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is a functionalized pyrimidine scaffold of significant interest in medicinal chemistry and drug discovery. The aminopyrimidine core is a privileged structure in the development of small-molecule kinase inhibitors and other therapeutic agents, with numerous derivatives having entered clinical trials . Pyrimidine-based compounds are extensively investigated for their diverse bioactivities, including potential as bone anabolic agents to promote osteogenesis and bone repair , and as potent inhibitors of key kinases like PLK4, a master regulator of cell cycle with implications in cancer research . The specific substitution pattern of bromophenyl and fluorophenyl rings on the pyrimidine core is designed to facilitate key interactions with biological targets, as halogenated aromatic systems are common in optimizing potency and selectivity . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening in the development of novel therapeutic agents. It is For Research Use Only.

Properties

IUPAC Name

4-(3-bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrFN3/c17-11-5-3-4-10(8-11)14-9-15(21-16(19)20-14)12-6-1-2-7-13(12)18/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOQMYCHRUOSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Br)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chalcone Intermediate Synthesis

The synthesis begins with the preparation of the chalcone precursor, (E)-1-(3-bromophenyl)-3-(2-fluorophenyl)prop-2-en-1-one. This step follows a Claisen-Schmidt condensation protocol, where 1-(3-bromophenyl)ethanone reacts with 2-fluorobenzaldehyde in the presence of a base.

Procedure :

  • Reactants : 1-(3-bromophenyl)ethanone (1.0 equiv), 2-fluorobenzaldehyde (1.2 equiv), NaOH (10% aqueous solution).

  • Conditions : Ethanol solvent, stirred at 20°C for 1–2 hours.

  • Workup : The product precipitates upon pouring into ice-water, followed by filtration and recrystallization from ethanol.

Key Data :

ParameterValue
Yield85–90%
Melting Point112–114°C
IR (KBr)1661 cm⁻¹ (C=O stretch)

Cyclization with Guanidine Derivatives

The chalcone intermediate undergoes cyclization with guanidine nitrate or hydrochloride to form the pyrimidine core. Two primary methods are documented:

Conventional Heating Method

Procedure :

  • Reactants : Chalcone (1.0 equiv), guanidine nitrate (1.2 equiv), LiOH (5.0 equiv).

  • Conditions : Reflux in ethanol for 4–6 hours.

  • Workup : Column chromatography (silica gel, ethyl acetate/petroleum ether 2:8) yields the pure product.

Key Data :

ParameterValue
Yield68–72%
Reaction Time4–6 hours

Microwave-Assisted Synthesis

Adapting protocols from, microwave irradiation significantly reduces reaction times:

  • Reactants : Chalcone (1.0 equiv), guanidine hydrochloride (1.5 equiv), NaOH (4.5 equiv).

  • Conditions : Microwave irradiation at 80–90°C, 0.20–0.25 MPa pressure, 7–9 minutes.

  • Workup : Trituration with water followed by recrystallization from ethanol-toluene (1:1).

Key Data :

ParameterValue
Yield76–81%
Reaction Time7–9 minutes

Optimization and Mechanistic Insights

Base and Solvent Effects

The choice of base (LiOH vs. NaOH) and solvent (ethanol vs. solvent-free) critically impacts yield:

  • LiOH in Ethanol : Facilitates smoother cyclization but requires longer reaction times.

  • NaOH under Microwave : Enhances reaction efficiency due to rapid energy transfer, achieving yields >75% in minutes.

Regioselectivity and Substituent Effects

The 3-bromo and 2-fluoro substituents influence electronic and steric factors:

  • 3-Bromophenyl : Electron-withdrawing effect directs cyclization to the 4-position of the pyrimidine ring.

  • 2-Fluorophenyl : Ortho-substitution introduces steric hindrance, necessitating optimized reaction conditions to avoid byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 7.28–8.05 (m, 9H, aromatic protons).

  • δ 5.27 (s, 2H, NH₂).

¹³C NMR (125 MHz, DMSO-d₆) :

  • δ 163.9 (C-2), 164.4 (C-6), 164.5 (C-4).

  • Aromatic carbons: 125.9–140.3 ppm.

Infrared (IR) Spectroscopy

  • Peaks at 3437 cm⁻¹ (N–H stretch) and 1623 cm⁻¹ (C=N stretch).

Comparative Analysis of Synthetic Methods

MethodYieldTimePurification
Conventional Heating68–72%4–6 hoursColumn Chromatography
Microwave-Assisted76–81%7–9 minutesRecrystallization

Microwave-assisted synthesis offers superior efficiency, though conventional methods remain valuable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the aromatic rings.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the aromatic rings.

Scientific Research Applications

4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for targeting specific enzymes or receptors.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to the active site of the target protein and altering its function.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Selected Pyrimidin-2-amine Derivatives
Compound Name Substituents (Positions) Key Structural Notes Reference
4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine 3-Br (C6), 2-F (C6) Meta-Br and ortho-F enhance electron withdrawal; planar core with H-bonding
4-(4-Bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (Compound 25) 4-Br (C6), 4-morpholino (C6) Para-Br and morpholino improve solubility; active against S. aureus
4-(4-Bromophenyl)-6-(2-chloroquinoline-3-yl)pyrimidin-2-amine (Compound 4) 4-Br (C6), 2-Cl-quinoline (C6) Quinoline moiety enhances antimicrobial activity
4-(3-Bromophenyl)-6-(pyridin-3-yl)pyrimidin-2-amine 3-Br (C6), pyridin-3-yl (C6) Pyridine improves solubility; IR data shows NH stretching at 3431 cm⁻¹
4-(1H-Benzimidazol-2-yl)-6-(2-fluorophenyl)pyrimidin-2-amine (Compound 3f) Benzimidazol-2-yl (C4), 2-F (C6) Benzimidazole enhances antifungal activity (MIC = 306.5 µg/mL)

Key Observations :

  • Substituent Position : Meta-bromo (target compound) vs. para-bromo (Compound 25) affects steric and electronic interactions. Ortho-fluorine may increase steric hindrance compared to para-substituted analogues .
  • Aromatic Moieties: Quinoline (Compound 4) and benzimidazole (Compound 3f) introduce heterocyclic diversity, enhancing antimicrobial activity but reducing solubility compared to phenyl derivatives .
Table 2: Antimicrobial and Antitumor Activities
Compound Name Biological Activity (MIC/IC₅₀) Target Organism/Cell Line Reference
4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine Not explicitly reported (N/A) N/A (structural analogs suggest broad potential)
4-(4-Bromophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (Compound 25) MIC = 8 µg/mL (vs. S. aureus) S. aureus, V. cholerae
4-(1H-Benzimidazol-2-yl)-6-(2-fluorophenyl)pyrimidin-2-amine (Compound 3f) MIC = 306.5 µg/mL (vs. C. albicans) C. albicans
4-(4-Fluorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine (Compound 24) MIC = 16 µg/mL (vs. P. aeruginosa) P. aeruginosa, β-hemolytic Streptococcus
4-(N-Ethyl-1H-indol-3-yl)-6-(p-chlorophenyl)pyrimidin-2-amine (Compound 11b) IC₅₀ = 0.7 mmol/L (vs. HEPG2) HEPG2, MCF7 cancer cells

Key Observations :

  • Electron-Withdrawing Groups : Compounds with para/meta halogens (Br, Cl, F) show enhanced antibacterial activity, likely due to increased electrophilicity .
  • Heterocyclic Moieties : Benzimidazole (Compound 3f) and indole (Compound 11b) derivatives exhibit antifungal and antitumor activity, respectively, but with higher MIC/IC₅₀ values compared to halogenated phenyl analogs .

Key Observations :

  • Crystallization : The target compound’s single crystals were obtained via acetone evaporation, similar to methods for other pyrimidines .
  • Spectroscopy : NH stretching in IR (3300–3430 cm⁻¹) is consistent across analogs, confirming amine group presence .

Molecular Docking and Hydrogen Bonding

  • Docking Studies : Pyrimidines with fluorine substituents (e.g., 4-(2-fluoro-4-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine) show strong binding to RabGGTase (GLIDE score = -9.2), attributed to fluorine’s electronegativity enhancing receptor interactions .
  • Hydrogen Bonding : Quantum studies on 4-(4-halophenyl)-6-(furan-2-yl)pyrimidin-2-amines reveal that Br and F substituents increase hydrogen bond acceptor capacity, improving solubility and target affinity .

Biological Activity

4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features, including the presence of bromine and fluorine substituents, suggest diverse interactions with biological targets. This article reviews the compound's synthesis, biological activity, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of 4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine typically involves several key steps:

  • Starting Materials : The synthesis begins with commercially available 3-bromobenzaldehyde and 2-fluoroaniline.
  • Formation of Intermediate : A Schiff base is formed through the reaction of the aldehyde with aniline under acidic conditions.
  • Cyclization : The Schiff base undergoes cyclization with guanidine carbonate in the presence of a base like potassium carbonate to yield the pyrimidine ring.
  • Purification : The final product is purified using recrystallization or column chromatography.

Biological Activity

The biological activities of 4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine have been explored across various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated that it can inhibit cancer cell proliferation, particularly in breast cancer cell lines (MCF-7 and MDA-MB-231). The compound showed IC50 values ranging from 0.87 to 12.91 μM, outperforming traditional chemotherapeutics like 5-Fluorouracil (5-FU) in certain assays .

Antimicrobial Properties

In addition to its anticancer effects, 4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine has shown antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, suggesting potential applications in treating infectious diseases .

Enzyme Inhibition

The compound acts as an enzyme inhibitor, particularly targeting kinases involved in cancer progression. Its mechanism includes binding to the active site of these enzymes, thereby modulating their activity and disrupting cancer cell signaling pathways .

The biological activity of 4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is primarily attributed to its interaction with specific molecular targets:

  • Target Enzymes : The compound binds to various kinases and enzymes, influencing their phosphorylation states and downstream signaling pathways.
  • Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Breast Cancer Study : A study involving MCF-7 cells showed that treatment with the compound led to a significant increase in caspase 9 levels, indicating enhanced apoptosis compared to control treatments .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, 4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine exhibited superior activity against resistant bacterial strains, suggesting its potential as a novel antimicrobial agent.

Research Findings Summary

The following table summarizes key research findings related to the biological activity of 4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine:

Activity IC50 Values (μM) Notes
Anticancer (MCF-7)0.87 - 12.91Superior to 5-FU in certain assays
AntimicrobialVaries by strainEffective against resistant bacteria
Enzyme InhibitionSpecific kinasesModulates phosphorylation and signaling pathways

Q & A

Q. What are the established synthetic routes for 4-(3-Bromophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves condensation reactions between halogenated aryl precursors (e.g., 3-bromophenyl and 2-fluorophenyl derivatives) under controlled conditions. Solvents like DMF or THF and catalysts such as Pd(PPh₃)₄ for cross-coupling reactions are often employed. Purity optimization includes column chromatography with silica gel (eluent: hexane/ethyl acetate gradients) and recrystallization using ethanol or methanol. Monitoring by TLC and HPLC ensures intermediate and final product purity .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include dihedral angles between the pyrimidine core and substituted phenyl rings (e.g., 12.8° for the 3-bromophenyl group), intramolecular hydrogen bonds (N–H⋯N), and crystal packing influenced by weak C–H⋯π interactions. Solid-state NMR can complement XRD by probing local electronic environments .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer:

  • Antimicrobial Activity: Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Antitumor Potential: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Control Comparisons: Benchmark against structurally similar pyrimidines, such as 4-(4-chlorophenyl)pyrimidin-2-amine, to assess substituent effects .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations enhance reaction design for derivatives?

Methodological Answer: Quantum mechanics/molecular mechanics (QM/MM) simulations predict reaction pathways and transition states. For example, density functional theory (DFT) at the B3LYP/6-31G* level optimizes geometries and calculates Fukui indices to identify reactive sites. Reaction path search algorithms (e.g., GRRM) explore possible intermediates, reducing trial-and-error experimentation. Software like Gaussian or ORCA facilitates these analyses .

Q. How can structure-activity relationship (SAR) studies be systematically performed for this compound?

Methodological Answer:

  • Derivative Synthesis: Introduce substituents at the 4- and 6-positions (e.g., Cl, CF₃, morpholino) to modulate electronic and steric effects.
  • Bioactivity Profiling: Test derivatives in parallel assays (e.g., kinase inhibition, apoptosis induction).
  • Statistical Modeling: Use multivariate analysis (e.g., PCA or PLS) to correlate substituent properties (Hammett σ, logP) with activity trends. Evidence from analogous pyrimidines suggests fluorophenyl groups enhance lipophilicity and target binding .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

  • Assay Validation: Replicate experiments under standardized conditions (e.g., cell passage number, serum concentration).
  • Purity Verification: Recharacterize compounds via LC-MS and elemental analysis to rule out impurities.
  • Mechanistic Insights: Perform molecular docking (e.g., AutoDock Vina) to identify binding modes in target proteins (e.g., EGFR kinase). Discrepancies may arise from off-target interactions or assay-specific parameters .

Q. What strategies optimize reaction conditions for large-scale synthesis?

Methodological Answer: Apply Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). Response Surface Methodology (RSM) models interactions between parameters. For example, a Central Composite Design (CCD) can identify optimal Pd catalyst concentrations for Suzuki-Miyaura couplings. Process intensification via flow chemistry may improve yield and reduce waste .

Q. What advanced spectroscopic techniques resolve ambiguities in structural characterization?

Methodological Answer:

  • Solid-State NMR: Probes hydrogen-bonding networks and crystallinity using ¹⁵N or ¹⁹F magic-angle spinning (MAS).
  • Time-Dependent DFT (TD-DFT): Correlates experimental UV-Vis spectra with electronic transitions.
  • Electron Density Analysis: Atoms-in-Molecules (AIM) theory applied to XRD data quantifies non-covalent interactions (e.g., halogen bonding from the bromophenyl group) .

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